molecular formula C15H20O4 B1246753 Alliacol A CAS No. 79232-29-4

Alliacol A

Cat. No.: B1246753
CAS No.: 79232-29-4
M. Wt: 264.32 g/mol
InChI Key: VLJBPLOIFLPLAP-AUCBNHOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alliacol A is a natural product found in Mycetinis alliaceus with data available.

Scientific Research Applications

Asymmetric Synthesis

Alliacol A has been utilized in studies focusing on asymmetric synthesis. Mihelcic and Moeller (2004) employed a tandem anodic coupling-Friedel-Crafts alkylation strategy for the rapid completion of the asymmetric synthesis of this compound. The anodic oxidation reaction enabled the creation of a new bond between two nucleophiles. This research highlights the potential of this compound in developing synthetic strategies for complex organic molecules (Mihelcic & Moeller, 2004).

Antimicrobial and Cytotoxic Properties

This compound has been identified as having antimicrobial and cytotoxic properties. Anke, Watson, Giannetti, and Steglich (1981) isolated alliacols A and B from Marasmius alliaceus, finding that they exhibited weak antibacterial and antifungal activities. Interestingly, they strongly inhibited DNA synthesis in Ehrlich carcinoma cells at low concentrations (Anke, Watson, Giannetti, & Steglich, 1981).

Anodic Cyclization Reactions

Mihelcic and Moeller (2003) explored the use of anodic cyclization reactions in the synthesis of this compound. They utilized an anodic cyclization-Friedel Crafts alkylation strategy to assemble the core ring system of this compound, demonstrating the potential of electrochemical methods in the synthesis of natural products (Mihelcic & Moeller, 2003).

Neuropharmacological Effects

Research on Petiveria alliacea, which contains compounds related to this compound, has shown a variety of neuropharmacological effects. Luz et al. (2016) reviewed the ethnobotany, phytochemistry, and pharmacological properties of P. alliacea, focusing on its effects on the central nervous system. This highlights the potential application of this compound in treating various central nervous system disorders (Luz et al., 2016).

Properties

CAS No.

79232-29-4

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(1S,5S,8R,9R,11R)-5-hydroxy-8,12,12-trimethyl-4-methylidene-2,10-dioxatetracyclo[7.4.0.01,5.09,11]tridecan-3-one

InChI

InChI=1S/C15H20O4/c1-8-5-6-13(17)9(2)10(16)18-14(13)7-12(3,4)11-15(8,14)19-11/h8,11,17H,2,5-7H2,1,3-4H3/t8-,11-,13+,14+,15-/m1/s1

InChI Key

VLJBPLOIFLPLAP-AUCBNHOYSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(C(=C)C(=O)O[C@]23[C@]14[C@H](O4)C(C3)(C)C)O

SMILES

CC1CCC2(C(=C)C(=O)OC23C14C(O4)C(C3)(C)C)O

Canonical SMILES

CC1CCC2(C(=C)C(=O)OC23C14C(O4)C(C3)(C)C)O

79232-29-4

Synonyms

alliacol A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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